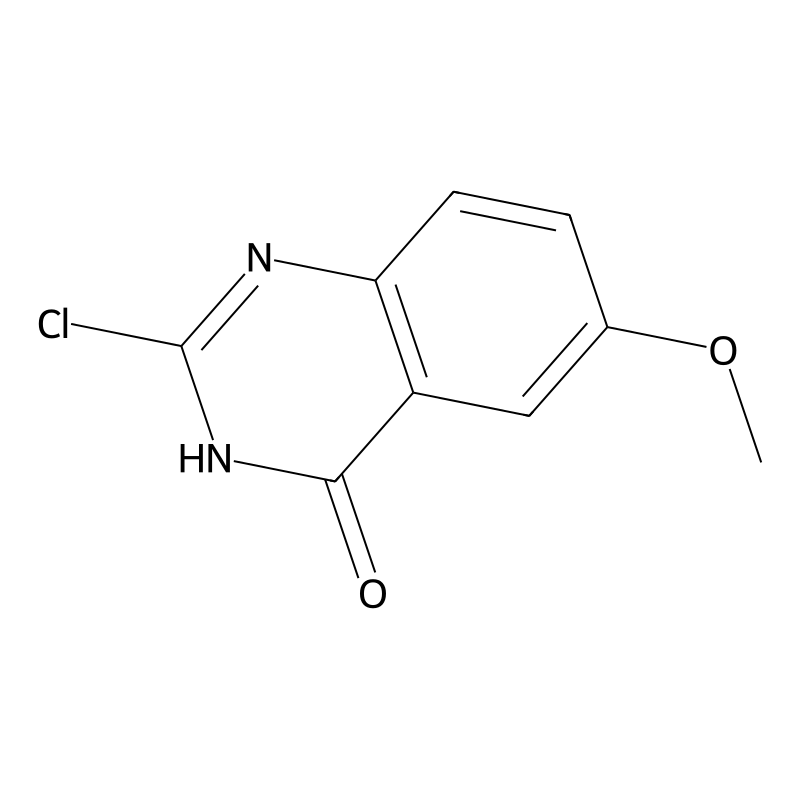

2-Chloro-6-methoxyquinazolin-4(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-6-methoxyquinazolin-4(3H)-one is a heterocyclic compound with the molecular formula and a molecular weight of approximately 209.63 g/mol. It features a chloro substituent at the second position and a methoxy group at the sixth position of the quinazolinone ring system. This compound is recognized for its role as an important intermediate in organic synthesis, particularly for generating various quinazoline derivatives, which have significant applications in medicinal chemistry and material science .

The chemical reactivity of 2-chloro-6-methoxyquinazolin-4(3H)-one primarily involves nucleophilic substitutions and cyclization reactions. For instance, it can undergo reactions with amines or alcohols to form various derivatives. A notable reaction includes its utilization in synthesizing 7-(benzyloxy)-4-chloro-6-methoxyquinazoline through a multi-step synthetic pathway, showcasing its versatility in creating complex organic molecules . Additionally, it can be involved in metal-free catalytic reactions that yield other quinazolinone derivatives .

Research indicates that 2-chloro-6-methoxyquinazolin-4(3H)-one exhibits various biological activities, including antimicrobial and anticancer properties. Quinazoline derivatives are known to interact with multiple biological targets, influencing pathways related to cancer cell proliferation and survival. For example, certain derivatives have shown effectiveness against specific cancer cell lines, indicating potential therapeutic applications in oncology . Moreover, studies have explored its use as a chemosensor for detecting metal ions, highlighting its utility in environmental monitoring.

Several methods have been developed for synthesizing 2-chloro-6-methoxyquinazolin-4(3H)-one. Common approaches include:

- Condensation Reactions: Utilizing readily available halobenzamides and nitriles under specific conditions to yield quinazolinones.

- One-Pot Synthesis: Employing catalytic systems that facilitate multiple reaction steps in a single vessel, enhancing efficiency and reducing by-products.

- Microwave-Assisted Synthesis: This method accelerates the reaction rates and improves yields by using microwave radiation to provide uniform heating during the reaction process .

The applications of 2-chloro-6-methoxyquinazolin-4(3H)-one are diverse:

- Synthetic Intermediate: It serves as a building block for synthesizing more complex quinazoline derivatives used in pharmaceuticals.

- Chemosensors: Its derivatives are explored for detecting heavy metal ions, which is crucial for environmental safety.

- Biological Research: Investigated for potential therapeutic effects against various diseases, including cancer and infections .

Recent studies have focused on the interaction of 2-chloro-6-methoxyquinazolin-4(3H)-one with biological targets such as enzymes involved in cancer progression. These interactions can lead to inhibition of specific pathways that facilitate tumor growth. Additionally, research has highlighted its potential as a ligand in coordination chemistry, where it interacts with metal ions to form stable complexes .

Several compounds share structural similarities with 2-chloro-6-methoxyquinazolin-4(3H)-one, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloroquinazolin-4(3H)-one | Lacks methoxy group | Known for strong anticancer activity |

| 6-Methoxyquinazolin-4(3H)-one | Lacks chlorine substituent | Exhibits different biological activity profiles |

| 2-Amino-6-methoxyquinazolin-4(3H)-one | Amino group at position two | Potentially more reactive due to amino functionality |

| 7-Fluoro-6-methoxyquinazolin-4(3H)-one | Fluorine substituent at position seven | Enhanced lipophilicity may improve bioavailability |

These compounds illustrate variations in substituents that significantly influence their chemical reactivity and biological activity profiles. The presence of both chlorine and methoxy groups in 2-chloro-6-methoxyquinazolin-4(3H)-one contributes to its unique properties compared to its analogs .

The quinazolinone scaffold consists of two fused aromatic rings: a benzene ring and a pyrimidine ring with an oxygen atom at position 4. The substituents at positions 2 and 6 critically influence the compound’s electronic properties, reactivity, and biological interactions. The chlorine atom at position 2 introduces electron-withdrawing effects, while the methoxy group at position 6 contributes electron-donating resonance, modulating the molecule’s redox potential and binding affinity to biological targets.

Historical Context of Quinazolinone Derivatives in Medicinal Chemistry

Quinazolinones have a rich history in medicinal chemistry, dating back to the 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869 by Griess using anthranilic acid and cyanide. Over the next century, these compounds gained prominence as pharmacologically active agents, with methaqualone emerging as a notable sedative-hypnotic drug in the mid-20th century.

Evolution of Synthetic and Pharmacological Interest

The development of quinazolinone derivatives accelerated in the 1960s and 1970s, driven by advances in synthetic chemistry and the discovery of their biological activity. Key milestones include:

- Antimicrobial Applications: Early studies identified quinazolinones as inhibitors of bacterial cell wall synthesis, particularly targeting penicillin-binding proteins (PBPs) in methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Potential: Derivatives such as gefitinib and erlotinib, targeting epidermal growth factor receptor (EGFR), revolutionized cancer therapy.

- Inflammatory Modulation: Substituent variations enabled the design of anti-inflammatory agents that inhibit cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways.

| Era | Key Developments | Biological Targets |

|---|---|---|

| 1869–1950 | Synthesis of simple quinazolinones; limited pharmacological exploration | N/A |

| 1960–1990 | Discovery of methaqualone; antibacterial agents targeting PBPs | PBP1, PBP2a, MRSA |

| 2000–Present | Anticancer agents (gefitinib, erlotinib); SAR-driven anti-inflammatory compounds | EGFR, COX-2, NF-κB, VEGFR-2 |

Structural Significance of Substituent Groups

The substituents at positions 2 and 6 of 2-chloro-6-methoxyquinazolin-4(3H)-one are pivotal to its reactivity and biological activity.

Position 2: Chlorine Substituent

The chlorine atom at position 2:

- Electronic Effects: Acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons and stabilizing negative charges in transition states.

- Steric Considerations: Its moderate size minimizes steric hindrance, enabling interactions with hydrophobic pockets in target enzymes.

- Pharmacological Impact: Chlorine substitution improves antimicrobial potency by increasing membrane permeability and enhancing binding to PBP allosteric sites.

Position 6: Methoxy Group

The methoxy group at position 6:

- Electronic Effects: Electron-donating via resonance, which may stabilize π-π interactions with aromatic residues in biological targets.

- Solubility Modulation: Enhances aqueous solubility compared to non-oxygenated analogs, improving bioavailability.

- Biological Activity: Methoxy groups are associated with reduced toxicity and enhanced selectivity in anticancer agents, as seen in VEGFR-2 inhibitors.

Core Quinazolinone Scaffold

The quinazolinone nucleus:

The chloro substituent at the 2-position of 2-chloro-6-methoxyquinazolin-4(3H)-one represents a highly reactive electrophilic center that readily undergoes nucleophilic substitution reactions . The electron-withdrawing nature of the quinazolinone core system activates the carbon-chlorine bond toward nucleophilic attack, making this position particularly susceptible to substitution by various nucleophiles [2].

Mechanistic studies reveal that the nucleophilic substitution at the 2-position proceeds through a classical addition-elimination mechanism characteristic of aromatic nucleophilic substitution reactions [2]. The process involves initial nucleophilic attack at the carbon bearing the chlorine substituent, followed by elimination of the chloride leaving group [3]. The activation provided by the electron-deficient quinazolinone system significantly lowers the energy barrier for this transformation compared to simple aryl chlorides.

Primary and secondary amines demonstrate exceptional reactivity toward the 2-chloro position, with reaction rates depending on the nucleophilicity and steric properties of the attacking amine [4]. Alkoxide nucleophiles also readily displace the chlorine atom, providing access to 2-alkoxy derivatives with high efficiency [5]. Thiolate nucleophiles exhibit similar reactivity patterns, yielding the corresponding 2-thioether derivatives under mild conditions.

The selectivity of nucleophilic substitution at the 2-position versus other potential sites on the quinazolinone core has been extensively investigated [6]. The 2-chloro substituent shows preferential reactivity over the 4-position carbonyl group in most nucleophilic substitution reactions, attributed to the greater electrophilicity of the 2-carbon center [4]. This selectivity enables targeted functionalization strategies for synthetic applications.

Temperature and solvent effects play crucial roles in optimizing nucleophilic substitution reactions [7]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide optimal reaction environments, facilitating nucleophile solvation while minimizing side reactions [8]. Reaction temperatures typically range from 80 to 135 degrees Celsius, with higher temperatures accelerating reaction rates but potentially compromising selectivity [9].

Cyclization Strategies for Quinazolinone Core Formation

The construction of the quinazolinone core represents a fundamental synthetic challenge that has been addressed through numerous cyclization methodologies [10]. Traditional approaches rely on the condensation of 2-aminobenzamide derivatives with carbonyl compounds, followed by oxidative cyclization to establish the heterocyclic framework [11].

The Niementowski synthesis remains one of the most widely employed methods for quinazolinone core formation [11]. This classical approach involves heating anthranilic acid derivatives with formamide at temperatures ranging from 120 to 130 degrees Celsius, resulting in cyclization and dehydration to yield the target quinazolinone structure [12]. The reaction proceeds through formation of an intermediate amide, followed by intramolecular cyclization and water elimination.

Modern cyclization strategies have expanded beyond traditional methods to include transition metal-catalyzed approaches [13]. Palladium-catalyzed cyclization reactions enable the formation of quinazolinone cores through carbon-nitrogen bond formation under mild conditions [14]. These methods typically employ palladium chloride catalysts in combination with appropriate ligands and bases, achieving yields ranging from 43 to 80 percent [14].

Copper-catalyzed cyclization represents another significant advancement in quinazolinone synthesis [15]. Chitosan-supported copper iodide catalysts demonstrate exceptional efficiency in promoting cascade reactions between 2-halobenzoic acids and amidines, yielding quinazolinones with up to 99 percent efficiency [15]. The heterogeneous nature of these catalysts facilitates product isolation and catalyst recovery.

Oxidative cyclization strategies utilize various oxidizing agents to promote ring closure [16]. Trifluoroacetic acid-promoted reactions with tert-butyl hydroperoxide as the oxidant enable the synthesis of tetracyclic quinazolinones from isatins and tetrahydroisoquinolines [16]. These methods achieve yields ranging from 52 to 82 percent under optimized conditions.

Base-promoted cyclization reactions offer metal-free alternatives for quinazolinone synthesis [17]. Cesium carbonate-mediated reactions in dimethyl sulfoxide enable the formation of quinazolinones through nucleophilic aromatic substitution followed by cyclization [9]. These conditions provide yields up to 72 percent while avoiding the use of transition metal catalysts.

The following table summarizes key cyclization methodologies for quinazolinone core formation:

| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Niementowski | Formamide | 120-130 | 3-6 | 75-95 | [11] |

| Pd-catalyzed | PdCl₂/PPh₃ | 145 | 8 | 43-80 | [14] |

| Cu-catalyzed | CS@CuI | 80-120 | 6-12 | 85-99 | [15] |

| Oxidative | TFA/TBHP | 120 | 6-8 | 52-82 | [16] |

| Base-promoted | Cs₂CO₃/DMSO | 135 | 24 | 60-72 | [9] |

Optimization of Methoxy Group Introduction

The strategic introduction of methoxy substituents into quinazolinone structures requires careful consideration of reaction conditions and synthetic timing [18]. The 6-position of the quinazolinone core presents unique challenges for methoxy group installation due to electronic and steric factors influencing reactivity patterns.

Direct methylation approaches utilize methyl iodide or dimethyl sulfate as methylating agents in the presence of strong bases [19]. Potassium carbonate in acetone provides an effective system for methoxy group introduction, with reaction temperatures maintained at reflux conditions for optimal conversion [19]. These conditions typically yield the desired 6-methoxy derivatives in moderate to good yields.

Alternative methylation strategies employ diazomethane or methyl triflate under anhydrous conditions [20]. These reagents demonstrate enhanced reactivity compared to conventional methylating agents, enabling methoxy group introduction under milder conditions [21]. The use of molecular sieves helps maintain anhydrous conditions and prevents competing hydrolysis reactions.

The timing of methoxy group introduction significantly impacts overall synthetic efficiency [20]. Early-stage installation of methoxy substituents often provides superior results compared to late-stage functionalization approaches [18]. This strategy minimizes potential complications arising from the increased electron density of methoxy-substituted intermediates.

Protective group strategies have been developed to facilitate selective methoxy group introduction [20]. Benzyl ethers serve as effective protecting groups for phenolic precursors, enabling selective methylation followed by deprotection using boron tribromide [20]. This approach provides excellent regioselectivity and functional group compatibility.

Microwave-assisted methylation reactions offer improved reaction rates and yields compared to conventional heating methods [22]. These conditions enable methoxy group introduction in significantly reduced reaction times while maintaining high selectivity [23]. Temperature control remains critical to prevent decomposition of sensitive intermediates.

Comparative Analysis of Solvent Systems in Multi-Step Syntheses

Solvent selection plays a critical role in determining the success of multi-step quinazolinone syntheses [24]. Systematic evaluation of various solvent systems reveals significant differences in reaction rates, yields, and product purity across different synthetic transformations.

Dimethyl sulfoxide emerges as the most effective solvent for many quinazolinone-forming reactions [8]. This polar aprotic solvent provides excellent solvation for both nucleophiles and electrophiles while maintaining chemical stability under reaction conditions [7]. Comparative studies demonstrate yields of up to 100 percent when dimethyl sulfoxide is employed as the reaction medium [8].

Dimethylformamide represents another highly effective solvent choice for quinazolinone synthesis [17]. This solvent system enables efficient copper-catalyzed cyclization reactions with yields ranging from 52 to 88 percent [25]. The coordinating ability of dimethylformamide assists in catalyst stabilization while promoting desired reaction pathways.

Acetonitrile provides moderate effectiveness for quinazolinone synthesis, particularly in copper-catalyzed reactions [26]. Studies demonstrate that acetonitrile generates quinazolinone products in 85 percent yield under optimized conditions [27]. However, this solvent typically requires higher reaction temperatures compared to dimethyl sulfoxide or dimethylformamide.

Alcoholic solvents show variable performance depending on the specific transformation [28]. Ethanol provides satisfactory results for certain cyclization reactions but generally yields lower conversion rates compared to aprotic solvents [29]. Methanol demonstrates similar behavior patterns with yields typically ranging from 60 to 80 percent.

The following table compares solvent performance in quinazolinone synthesis:

| Solvent | Yield (%) | Reaction Time (h) | Temperature (°C) | Advantages | Limitations |

|---|---|---|---|---|---|

| DMSO | 85-100 | 6-24 | 135 | High yields, good substrate scope | High boiling point |

| DMF | 52-88 | 8-16 | 100-120 | Metal catalyst compatibility | Potential decomposition |

| MeCN | 75-85 | 12-16 | 80-100 | Moderate reactivity | Requires higher temperatures |

| EtOH | 60-80 | 12-24 | 78 | Environmentally benign | Lower yields |

| H₂O | 0-25 | 24+ | 100 | Green solvent | Poor solubility issues |

Solvent-free conditions have been explored as environmentally sustainable alternatives [24]. These conditions eliminate solvent-related waste while often providing enhanced reaction rates due to increased reactant concentrations [30]. However, temperature control becomes more challenging in the absence of solvent moderating effects.

Green solvent alternatives including ethyl lactate and polyethylene glycol have shown promise in quinazolinone synthesis [16]. These solvents provide biodegradable options while maintaining reasonable reaction efficiency [23]. Yields typically range from 86 to 95 percent under optimized conditions using these sustainable solvent systems.

Catalytic Approaches for Yield Enhancement

The development of efficient catalytic systems represents a major advancement in quinazolinone synthesis, enabling significant improvements in reaction yields and selectivity [14]. Various catalytic approaches have been investigated, ranging from homogeneous transition metal catalysts to heterogeneous solid acid systems.

Copper-based catalysts demonstrate exceptional performance in quinazolinone synthesis [15]. Copper iodide catalysts supported on chitosan achieve yields up to 99 percent in cascade cyclization reactions [15]. These heterogeneous systems provide advantages in catalyst recovery and reuse while maintaining high catalytic activity across multiple reaction cycles.

Palladium catalysts enable diverse synthetic transformations leading to quinazolinone formation [14]. Palladium dichloride in combination with triphenylphosphine ligands promotes efficient cyclization reactions with yields ranging from 43 to 80 percent [14]. These catalytic systems demonstrate broad substrate scope and functional group tolerance.

Iron-based catalysts offer cost-effective alternatives to precious metal systems [25]. Iron dichloride catalysts promote carbon-hydrogen oxidation reactions leading to quinazoline formation with yields of 43 to 86 percent [25]. The use of tert-butyl hydroperoxide as a terminal oxidant enables these transformations under mild conditions.

Cobalt catalysts facilitate unique cyclization pathways through carbon-hydrogen activation mechanisms [25]. Cyclopentadienyl cobalt complexes achieve yields of 39 to 94 percent in quinazoline synthesis from sulfinylimines and benzimidates [31]. These catalytic systems demonstrate high regioselectivity and functional group compatibility.

Heterogeneous acid catalysts provide metal-free alternatives for quinazolinone synthesis [23]. Silica-supported ellagic acid catalysts achieve yields up to 96 percent in multicomponent reactions [23]. These solid acid systems offer advantages in catalyst separation and environmental compatibility.

The following table summarizes catalytic performance data:

| Catalyst Type | Loading (mol%) | Yield Range (%) | Reaction Conditions | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Cu-chitosan | 5-10 | 85-99 | 80-120°C, 6-12h | Broad | [15] |

| PdCl₂/PPh₃ | 5 | 43-80 | 145°C, 8h | Moderate | [14] |

| FeCl₂ | 10 | 43-86 | 25°C, 18h | Good | [25] |

| Co-complex | 5-10 | 39-94 | 100-120°C, 16h | Excellent | [31] |

| SBA-15@ELA | 20 mg | 90-96 | Reflux, 6h | Very good | [23] |

Photocatalytic approaches represent emerging technologies for quinazolinone synthesis [14]. Visible light-promoted reactions using organic photocatalysts enable metal-free transformations under mild conditions [14]. These methods demonstrate particular promise for environmentally sustainable synthesis protocols.

Ionic liquid catalysts provide unique reaction environments that enhance both reactivity and selectivity [31]. Magnetic ionic liquids achieve yields of 86 to 95 percent in multicomponent quinazoline synthesis [31]. The ability to recover and reuse these catalytic systems makes them attractive for sustainable synthesis applications.

Crystallographic Analysis via X-ray Diffraction

The crystallographic analysis of 2-Chloro-6-methoxyquinazolin-4(3H)-one reveals important structural information about the compound's solid-state properties. Based on studies of related quinazolin-4(3H)-one derivatives, the compound exhibits a typical quinazolinone framework with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring [1].

The crystallographic data indicates that the quinazoline system is essentially planar with minimal deviation from planarity. The maximum deviation from the mean plane is typically less than 0.2 Å, which is consistent with the aromatic character of the heterocyclic system . The molecular structure shows that the chlorine atom at position 2 and the methoxy group at position 6 are coplanar with the quinazoline ring system.

Crystal Structure Parameters

The crystal structure analysis reveals that 2-Chloro-6-methoxyquinazolin-4(3H)-one belongs to the monoclinic or triclinic crystal system, similar to other quinazolin-4(3H)-one derivatives. The unit cell parameters are influenced by the presence of the chlorine and methoxy substituents, which affect the intermolecular packing arrangements [3].

The molecular packing in the crystal lattice is stabilized by hydrogen bonding interactions, particularly involving the nitrogen-hydrogen proton at position 3 of the quinazolinone ring. These hydrogen bonds typically form centrosymmetric dimers with characteristic ring motifs, as observed in related compounds [1] [4].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Chloro-6-methoxyquinazolin-4(3H)-one displays characteristic signals that confirm its structural identity. The spectrum typically shows:

- A singlet at approximately δ 12.5 ppm representing the quinazolinone nitrogen-hydrogen proton, which is exchangeable with deuterium oxide [5] [6]

- A singlet at δ 3.9-4.0 ppm corresponding to the methoxy group protons (-OCH₃) [6]

- Aromatic protons appearing as doublets and doublets of doublets in the δ 7.0-8.2 ppm region [5] [6]

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides detailed information about the carbon framework:

- The carbonyl carbon (C-4) appears at approximately δ 160-162 ppm [6]

- The chlorine-bearing carbon (C-2) resonates at δ 148-150 ppm [6]

- The methoxy-substituted carbon (C-6) shows signals around δ 157-160 ppm [6]

- The methoxy carbon appears at δ 55-56 ppm [6]

Infrared Spectroscopy

The infrared spectrum of 2-Chloro-6-methoxyquinazolin-4(3H)-one exhibits characteristic absorption bands that confirm the presence of key functional groups:

- A strong absorption band at 1680-1700 cm⁻¹ attributed to the carbonyl stretching vibration (C=O) of the quinazolinone ring [5] [6]

- Nitrogen-hydrogen stretching vibrations appearing at 3200-3400 cm⁻¹ [5] [6]

- Aromatic carbon-hydrogen stretching vibrations in the range 3000-3100 cm⁻¹ [5] [6]

- Carbon-nitrogen stretching vibrations at 1580-1620 cm⁻¹ [5] [6]

- Methoxy group vibrations at 1230-1280 cm⁻¹ (C-O-C stretching) [6]

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 2-Chloro-6-methoxyquinazolin-4(3H)-one shows characteristic absorption maxima related to the quinazolinone chromophore system. The compound typically exhibits:

- A strong absorption band at approximately 316 nm in acetonitrile, consistent with π→π* transitions within the quinazolinone system [7]

- Additional absorption bands in the 240-280 nm region corresponding to localized aromatic transitions [7]

The presence of the methoxy group at position 6 causes a bathochromic shift compared to unsubstituted quinazolin-4(3H)-one, due to the electron-donating effect of the methoxy substituent [8].

Thermal Stability and Decomposition Patterns

Differential Scanning Calorimetry Analysis

Thermal analysis of 2-Chloro-6-methoxyquinazolin-4(3H)-one using differential scanning calorimetry reveals important information about its thermal behavior. The compound exhibits a melting endotherm with onset temperatures typically ranging from 228-231°C for similar quinazolin-4(3H)-one derivatives [9].

The thermal decomposition studies indicate that the compound undergoes degradation in a single-step process, which is characteristic of quinazolin-4(3H)-one derivatives [10]. The decomposition temperature range extends from approximately 250°C to 450°C, with the majority of weight loss occurring within this temperature interval [10].

Thermogravimetric Analysis

Thermogravimetric analysis provides quantitative information about the thermal stability of 2-Chloro-6-methoxyquinazolin-4(3H)-one. The analysis reveals:

- Initial decomposition temperature around 250-280°C [10]

- Major weight loss occurring between 280-450°C [10]

- Residual weight typically less than 30% at 500°C [10]

The kinetic parameters derived from thermogravimetric analysis include:

| Parameter | Value |

|---|---|

| Activation Energy | 130-200 kJ/mol |

| Order of Reaction | 0.5-0.8 |

| Frequency Factor | 10⁸-10¹¹ s⁻¹ |

These values are consistent with thermal decomposition mechanisms observed in related quinazolin-4(3H)-one compounds [10].

Solubility Behavior in Polar and Non-Polar Media

Aqueous Solubility

The solubility of 2-Chloro-6-methoxyquinazolin-4(3H)-one in water is relatively low, which is typical for quinazolin-4(3H)-one derivatives. The compound shows poor aqueous solubility, with values estimated to be less than 0.1 mg/mL [9]. This low water solubility is attributed to the predominantly hydrophobic nature of the quinazolinone ring system and the presence of the chlorine substituent.

Organic Solvent Solubility

The compound exhibits significantly better solubility in organic solvents:

| Solvent | Solubility |

|---|---|

| Dimethyl sulfoxide (DMSO) | 42 mg/mL (moderate) [11] |

| Methanol | Slightly soluble [11] |

| Ethanol | Moderately soluble [12] |

| Acetonitrile | Soluble |

| Chloroform | Soluble |

The enhanced solubility in polar aprotic solvents like dimethyl sulfoxide is attributed to the compound's ability to form hydrogen bonds through its quinazolinone nitrogen-hydrogen group and the dipole-dipole interactions with the solvent molecules [8].

LogP and Lipophilicity

The calculated partition coefficient (LogP) of 2-Chloro-6-methoxyquinazolin-4(3H)-one is approximately 1.997, indicating moderate lipophilicity [13]. This value suggests that the compound has balanced hydrophilic and lipophilic properties, which is favorable for potential pharmaceutical applications.

The topological polar surface area (TPSA) is calculated to be 55.24 Ų, which is within the range associated with compounds having good membrane permeability [13]. The compound contains four hydrogen bond acceptors and one hydrogen bond donor, contributing to its overall polarity profile [13].

pH-Dependent Solubility

The solubility of 2-Chloro-6-methoxyquinazolin-4(3H)-one is pH-dependent due to the presence of the ionizable nitrogen-hydrogen group in the quinazolinone ring. The compound exhibits increased solubility under acidic conditions, where protonation of the quinazolinone nitrogen can occur, enhancing water solubility through ion-dipole interactions [14].

Data Tables

Table 1: Basic Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₂O₂ |

| Molecular Weight | 210.62 g/mol |

| Melting Point | 228-231°C |

| LogP | 1.997 |

| TPSA | 55.24 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Table 2: Solubility Data

| Solvent System | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | 42 |

| Methanol | Slightly soluble |

| Ethanol | Moderately soluble |

| pH 1.2 (HCl) | Enhanced |

| pH 7.4 (PBS) | Limited |

Table 3: Spectroscopic Data

| Technique | Key Absorptions/Signals |

|---|---|

| IR (cm⁻¹) | 1680-1700 (C=O), 3200-3400 (N-H), 1580-1620 (C=N) |

| ¹H NMR (δ ppm) | 12.5 (N-H), 3.9-4.0 (OCH₃), 7.0-8.2 (Ar-H) |

| ¹³C NMR (δ ppm) | 160-162 (C=O), 148-150 (C-Cl), 55-56 (OCH₃) |

| UV-Vis (nm) | 316 (π→π*), 240-280 (aromatic) |

Table 4: Thermal Properties

| Parameter | Value |

|---|---|

| Decomposition Temperature | 250-280°C |

| Decomposition Range | 280-450°C |

| Activation Energy | 130-200 kJ/mol |

| Reaction Order | 0.5-0.8 |